(2R,3R)-2-amino-3-chlorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-amino-3-chlorobutanamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties. It contains both an amino group and a chlorine atom attached to a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-amino-3-chlorobutanamide typically involves the stereospecific transformation of precursor molecules. One common method is the stereospecific reaction of (2R,3R)-2-amino-3-chlorobutanol with an appropriate amide-forming reagent under controlled conditions . This reaction often requires the use of protecting groups to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-amino-3-chlorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted butanamides, while oxidation and reduction can produce different amine or alcohol derivatives.
Scientific Research Applications
(2R,3R)-2-amino-3-chlorobutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2R,3R)-2-amino-3-chlorobutanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-amino-3-chlorobutanamide: A stereoisomer with different spatial arrangement of atoms.
(2R,3R)-2-amino-3-bromobutanamide: Similar structure but with a bromine atom instead of chlorine.
(2R,3R)-2-amino-3-hydroxybutanamide: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
(2R,3R)-2-amino-3-chlorobutanamide is unique due to its specific stereochemistry and the presence of both an amino group and a chlorine atom. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
820253-35-8 |
---|---|
Molecular Formula |
C4H9ClN2O |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-chlorobutanamide |
InChI |
InChI=1S/C4H9ClN2O/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H2,7,8)/t2-,3+/m1/s1 |
InChI Key |
UNXFIYHOUZQUPW-GBXIJSLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)N)Cl |
Canonical SMILES |
CC(C(C(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.